N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with the molecular formula C24H32N4O3S. This compound is characterized by the presence of a benzyl group, piperidine, piperazine, and sulfonyl phenyl groups, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-benzyl-4-piperidone with piperazine in the presence of a suitable base to form the piperidyl-piperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative of phenylacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-4-piperidinyl)acetamide
- N-(1-Benzyl-4-piperidinyl)-4-(1H-pyrazol-1-yl)benzamide
- N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide
Uniqueness
N~1~-(4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl phenyl group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H32N4O3S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O3S/c1-20(29)25-22-7-9-24(10-8-22)32(30,31)28-17-15-27(16-18-28)23-11-13-26(14-12-23)19-21-5-3-2-4-6-21/h2-10,23H,11-19H2,1H3,(H,25,29) |
InChI Key |
DXFPVSBBMMEPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.